molecular formula C28H33N7O3 B611894 (S)-3-(4-Acrylamidobenzamido)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide CAS No. 1957203-01-8

(S)-3-(4-Acrylamidobenzamido)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide

Cat. No. B611894
CAS RN: 1957203-01-8
M. Wt: 515.62
InChI Key: KPABJHHKKJIDGX-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YKL-5-124 is a potent and highly selective covalent CDK7 inhibitor which causes arrest at the G1/S transition and inhibition of E2F-driven gene expression. This results in no change to RNA polymerase II C-terminal domain phosphorylation.

Scientific Research Applications

Cell Cycle Inhibition

YKL-5-124 has been found to induce cell cycle arrest at the G1/S transition . This means it can stop the cell cycle, preventing cells from dividing and proliferating. This is particularly useful in the treatment of cancer, where uncontrolled cell division is a major problem .

Inhibition of E2F-Driven Gene Expression

YKL-5-124 has been shown to inhibit E2F-driven gene expression . E2F is a group of genes that play a crucial role in the control of the cell cycle and the action of tumor suppressor proteins. These are involved in cell proliferation and DNA repair, making YKL-5-124 a potential candidate for cancer treatment .

Inhibition of CDK1 and CDK3 T-loop Phosphorylation

YKL-5-124 inhibits CDK1 and CDK3 T-loop phosphorylation . CDK1 and CDK3 are cyclin-dependent kinases, which are essential for the regulation of the cell cycle. By inhibiting these kinases, YKL-5-124 could potentially halt the progression of the cell cycle, thereby inhibiting the growth of cancer cells .

Selective CDK7 Inhibition

YKL-5-124 is a potent and selective covalent inhibitor of CDK7 . CDK7 is a member of the cyclin-dependent kinase family and plays a significant role in cell cycle regulation and transcription. The selective inhibition of CDK7 by YKL-5-124 could provide a targeted approach to cancer treatment .

Treatment of Testicular Germ Cell Tumors

Research has shown that YKL-5-124 has a strong cytotoxic impact on certain testicular germ cell tumor cell lines . This suggests that YKL-5-124 could be a potential treatment option for this type of cancer .

ATP-Competitive Covalent Inhibition

YKL-5-124 is an ATP-competitive covalent inhibitor . This means it competes with ATP (adenosine triphosphate) for binding to its target, in this case, CDK7. Once bound, it forms a covalent bond with the target, leading to irreversible inhibition .

properties

IUPAC Name

N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[[4-(prop-2-enoylamino)benzoyl]amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N7O3/c1-6-23(36)29-20-14-12-19(13-15-20)26(37)31-25-21-16-35(28(2,3)24(21)32-33-25)27(38)30-22(17-34(4)5)18-10-8-7-9-11-18/h6-15,22H,1,16-17H2,2-5H3,(H,29,36)(H,30,38)(H2,31,32,33,37)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPABJHHKKJIDGX-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(CN1C(=O)N[C@H](CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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